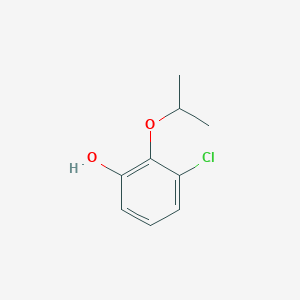

3-Chloro-2-isopropoxyphenol

Description

Phenolic compounds like this are often studied for their applications in pharmaceuticals, agrochemicals, and polymer stabilization due to their acidity and reactivity .

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

3-chloro-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11ClO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |

InChI Key |

XJKRFNUYUSFBRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-isopropoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chlorophenol with isopropyl alcohol in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenol is coupled with an isopropoxy-substituted aryl halide in the presence of a palladium catalyst . This method offers high yields and selectivity, making it suitable for industrial-scale production.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes ensures consistent product quality and minimizes waste generation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-isopropoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-isopropoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The chlorine atom and isopropoxy group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Chloro-2-methylpropene (CAS 563-47-3)

- Structure : Alkene with chlorine at position 3 and methyl group at position 2.

- Key Differences: Lacks the phenolic -OH and isopropoxy groups, making it non-acidic and more reactive in alkylation or polymerization reactions .

- Applications : Primarily used as an intermediate in organic synthesis for producing methallyl derivatives .

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)

- Structure : Ester with a 2-chlorophenyl and phenyl substituent.

- Key Differences: Replaces the phenolic -OH with an ester (-COOEt) group, reducing acidity. The chlorine is on a phenyl ring rather than directly on the phenol backbone .

- Applications : Likely used in flavor/fragrance industries or as a pharmaceutical intermediate due to ester functionality .

3-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one (CAS 956-92-3)

- Structure: Isoindolinone ring with 4-chlorophenyl and hydroxyl groups.

- Key Differences : Incorporates a fused bicyclic structure instead of a simple benzene ring, altering solubility and bioavailability. The chlorine is para-substituted on a phenyl group .

- Applications: Potential use in medicinal chemistry for CNS-targeting drugs due to heterocyclic scaffolds .

2-(3-Chlorophenyl)-2-methylpropanoic acid

- Structure : Carboxylic acid with 3-chlorophenyl and methyl groups.

- Key Differences: Carboxylic acid (-COOH) group replaces the phenolic -OH, significantly increasing acidity (pKa ~4-5 vs. ~10 for phenols). The chlorine is meta-substituted on the phenyl ring .

- Applications: Possible use as a non-steroidal anti-inflammatory drug (NSAID) precursor .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Acidity (pKa) |

|---|---|---|---|---|

| 3-Chloro-2-isopropoxyphenol* | C₉H₁₁ClO₂ | 186.64 | Phenol, ether, chloro | ~10 (phenol) |

| 3-Chloro-2-methylpropene | C₄H₇Cl | 90.55 | Alkene, chloro, methyl | Non-acidic |

| Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate | C₁₇H₁₇ClO₂ | 288.77 | Ester, chloro, phenyl | Non-acidic |

| 3-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one | C₁₄H₁₀ClNO₂ | 267.69 | Isoindolinone, chloro, hydroxyl | ~8-9 (hydroxyl) |

| 2-(3-Chlorophenyl)-2-methylpropanoic acid | C₁₀H₁₁ClO₂ | 198.65 | Carboxylic acid, chloro | ~4-5 |

*Hypothetical data inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.